N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a dimethylbenzoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methylbenzenesulfonamide typically involves the reaction of 3-(3,4-dimethylbenzoyl)aniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.
Comparison with Similar Compounds
N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
N-[3-(3,4-dimethylbenzoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide: Contains a thiophene ring instead of a benzene ring.
N-[3-(3,4-dimethylbenzoyl)phenyl]-4-nitrobenzamide: Substituted with a nitro group instead of a methyl group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C22H21NO3S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H21NO3S/c1-15-7-11-21(12-8-15)27(25,26)23-20-6-4-5-18(14-20)22(24)19-10-9-16(2)17(3)13-19/h4-14,23H,1-3H3 |
InChI Key |
HYAGKGPPKFHPHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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